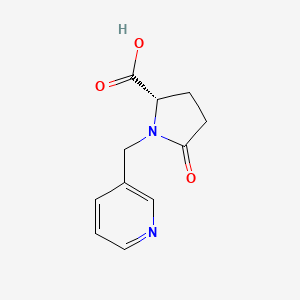
5-Oxo-1-(3-pyridinylmethyl)proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(3-pyridinylmethyl)proline is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-Oxo-1-(3-pyridinylmethyl)proline is primarily studied for its role as a proline analog, which can influence proline metabolism in cancer cells. Research indicates that compounds that inhibit proline metabolism can serve as potential therapeutic agents in cancer treatment. For instance, studies have shown that inhibitors of the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which plays a crucial role in proline biosynthesis, can reduce cell proliferation in cancer models .
Case Study: PYCR1 Inhibition
- Objective : To evaluate the effect of this compound on proline metabolism.
- Method : X-ray crystallography was used to screen various proline analogs for their ability to inhibit PYCR1.
- Findings : The compound demonstrated competitive inhibition of PYCR1, leading to decreased proline levels and impaired growth of breast cancer spheroids .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research has identified several derivatives of 5-oxopyrrolidine that exhibit significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. These studies suggest that modifications to the core structure can enhance anticancer activity .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Induction of apoptosis |
| Compound B | HCT116 | 15 | Cell cycle arrest |
| Compound C | MCF7 | 12 | Inhibition of proline biosynthesis |
Neurodegenerative Diseases
Another promising application of this compound is in the modulation of neurodegenerative diseases. Prolyl oligopeptidase (PREP), a serine protease implicated in neurodegeneration, can be inhibited by compounds derived from proline analogs. Research has shown that these inhibitors can reduce protein aggregation associated with diseases like Parkinson's disease by affecting protein-protein interactions .
Case Study: PREP Inhibition
- Objective : To assess the impact of novel PREP inhibitors on neurodegenerative processes.
- Method : In vivo studies were conducted using transgenic mouse models.
- Findings : The inhibitors demonstrated significant improvement in motor functions and reduced α-synuclein aggregation, indicating potential therapeutic benefits for Parkinson’s disease .
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of derivatives related to this compound. Some derivatives have shown efficacy against multidrug-resistant strains of bacteria, suggesting their potential use as new antimicrobial agents .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 8 | Moderate |
| Compound E | Escherichia coli | >64 | No activity |
| Compound F | Pseudomonas aeruginosa | 32 | Weak |
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2S)-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-4-3-9(11(15)16)13(10)7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,15,16)/t9-/m0/s1 |
Clave InChI |
ZMQUDOWJZJHGDW-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CN=CC=C2 |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















